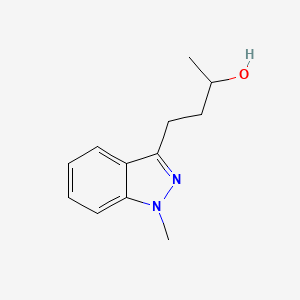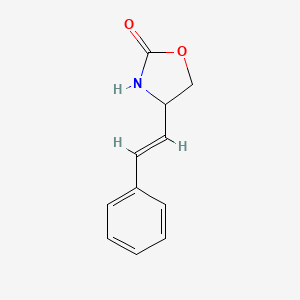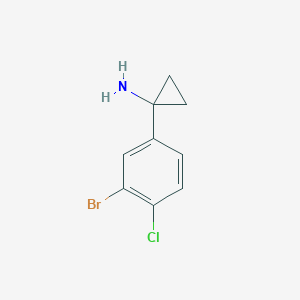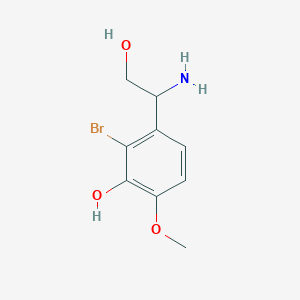![molecular formula C11H13NO B13552590 1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol is a unique organic compound characterized by its spirocyclic structure, which includes a cyclobutane ring fused to an indole moiety
Vorbereitungsmethoden
The synthesis of 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of indole derivatives with cyclobutane precursors under specific conditions. For instance, the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature can yield functionalized spirocyclic compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Chemischer Reaktionen
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cyclobutane ring, depending on the reagents and conditions used.
Major products from these reactions include various functionalized spirocyclic compounds, which can be further utilized in synthetic applications.
Wissenschaftliche Forschungsanwendungen
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol can be compared with other spirocyclic compounds, such as:
Spiro[cyclobutane-1,2’-indene]-3’-one: Similar in structure but with different reactivity and applications.
Spirocyclic oxindoles: These compounds share the spirocyclic motif but differ in the attached functional groups and their biological activities.
Indane-1,3-dione derivatives: These compounds are versatile building blocks with applications in biosensing, bioactivity, and electronics.
The uniqueness of 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
spiro[1,3-dihydroindole-2,1'-cyclobutane]-3-ol |
InChI |
InChI=1S/C11H13NO/c13-10-8-4-1-2-5-9(8)12-11(10)6-3-7-11/h1-2,4-5,10,12-13H,3,6-7H2 |
InChI-Schlüssel |
UAVCTBBKHLQMME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(C3=CC=CC=C3N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one](/img/structure/B13552523.png)
![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13552524.png)

![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B13552540.png)

![{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B13552558.png)

![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)

![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)


